3-[3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one
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Overview
Description
3-[3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-CHROMEN-2-ONE is a complex organic compound that features a pyrazole ring and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-CHROMEN-2-ONE typically involves the condensation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with 3-acetyl-2H-chromen-2-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride
Halogenating agents: Chlorine, bromine
Major Products Formed
Scientific Research Applications
3-[3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-CHROMEN-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-[3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid
- 3-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)hydrazono]pentane-2,4-dione
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
3-[3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-CHROMEN-2-ONE is unique due to its combination of a pyrazole ring and a chromenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C18H16N2O3/c1-11-14(12(2)20(3)19-11)8-9-16(21)15-10-13-6-4-5-7-17(13)23-18(15)22/h4-10H,1-3H3/b9-8+ |
InChI Key |
MWMWGADWOISMFS-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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